molecular formula C17H18FN5O3 B2677358 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione CAS No. 674359-72-9

7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2677358
CAS No.: 674359-72-9
M. Wt: 359.361
InChI Key: NPQKCTFYXSOXCY-UHFFFAOYSA-N
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Description

7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione is a xanthine-derived chemical compound with the molecular formula C18H20FN5O3 and a molecular weight of 373.39 g/mol. This purine-2,6-dione derivative is designed for research applications and falls within a class of compounds known to exhibit inhibitory activity against the enzyme dipeptidyl peptidase IV (DPP-IV) . The core structure features a xanthine scaffold substituted at the 7-position with a 2-fluorobenzyl group, at the 3-position with a methyl group, and at the 8-position with a morpholino ring system. The specific stereoelectronic properties imparted by the 2-fluoro substituent on the benzyl group can influence the compound's binding affinity and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound in biochemical assays to investigate DPP-IV-mediated pathways, which are relevant to areas such as immunology and glucose metabolism . It is also a candidate for use in medicinal chemistry programs aimed at developing new enzyme inhibitors. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The identity of the compound should be confirmed by the purchasing researcher prior to use.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-4-2-3-5-12(11)18)16(19-14)22-6-8-26-9-7-22/h2-5H,6-10H2,1H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQKCTFYXSOXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzylamine with a suitable purine precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, facilitated by reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and their distinguishing features are outlined below:

Compound Name (CAS or Identifier) Substituents/Modifications Molecular Weight (g/mol) Key Pharmacological Features
Target Compound 7-(2-Fluoro-benzyl), 3-methyl, 8-morpholin-4-yl 373.388 Enhanced solubility via morpholine; fluorinated benzyl improves stability
7-(4-Fluoro-benzyl)-1,3-dimethyl analog () 7-(4-Fluoro-benzyl), 1,3-dimethyl , 8-morpholin-4-yl 373.388 1-Methyl substitution may reduce metabolic flexibility; 4-fluoro vs. 2-fluoro alters electronic interactions
Linagliptin (BI 1356, CAS 668270-12-0) 7-(But-2-ynyl), 8-(3-aminopiperidin-1-yl), 1-(4-methylquinazolin-2-ylmethyl) 472.54 Potent DPP-4 inhibitor; extended half-life due to covalent binding
8-Benzyl-7-morpholinylethyl analog (CAS 7558-14-7) 8-Benzyl, 7-(2-morpholin-4-yl-ethyl) 383.196 Ethyl linker increases conformational flexibility; benzyl enhances lipophilicity
7-(4-Chloro-benzyl)-8-sulfanylidene analog (CAS 331751-89-4) 7-(4-Chloro-benzyl), 8-sulfanylidene 322.767 Sulfur substitution increases redox sensitivity; chloro group reduces metabolic stability vs. fluoro

Key Findings from Comparative Studies

Chloro-benzyl derivatives (e.g., ) exhibit higher lipophilicity but lower metabolic stability due to slower oxidative clearance compared to fluorinated analogs .

Morpholine vs. Linagliptin’s 3-aminopiperidinyl group enables covalent interactions with DPP-4, contributing to its prolonged duration of action .

Sulfanylidene vs. Morpholine :

  • Compounds with 8-sulfanylidene groups () are prone to oxidation, limiting their utility in vivo, whereas morpholine’s stability makes it a preferred substituent .

Pharmacokinetic and Efficacy Comparisons

  • DPP-4 Inhibition :
    Linagliptin (BI 1356) demonstrates IC₅₀ values < 1 nM for DPP-4 inhibition, attributed to its quinazolinylmethyl and butynyl groups. The target compound’s morpholine and 2-fluoro-benzyl may yield weaker but more selective inhibition .
  • Metabolic Stability: Fluorinated benzyl groups (as in the target compound) resist cytochrome P450-mediated oxidation better than non-halogenated or chlorinated analogs, suggesting a longer half-life .

Biological Activity

7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione is a synthetic compound classified as a purine derivative. It possesses a unique structure characterized by the presence of a fluorobenzyl group and a morpholine ring, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's IUPAC name is 7-[(2-fluorophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione. Its molecular formula is C17H18FN5O3, with a molecular weight of 359.36 g/mol. The structure includes:

  • Purine core : Fundamental for various biological activities.
  • Morpholine ring : Enhances solubility and bioavailability.
  • Fluorobenzyl group : Increases lipophilicity, potentially improving interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing various signaling pathways involved in cellular processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MCF-71.88CDK inhibition
HCT1160.39Apoptosis induction
A3754.2Cell cycle arrest at S phase

These findings suggest that the compound may be effective in targeting specific pathways involved in tumor growth and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results indicate:

Bacterial Strain MIC (µM) Activity
Staphylococcus aureus5.64Moderate inhibition
Escherichia coli13.40Moderate inhibition
Bacillus subtilis4.69Strong inhibition

These results highlight the potential of this compound as an antibacterial agent, possibly due to its ability to disrupt bacterial cell wall synthesis or function.

Case Studies

A series of studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:

  • Anticancer Efficacy : A study published in MDPI explored the anticancer effects on multiple cell lines, confirming significant cytotoxicity and suggesting further investigation into its mechanism of action (reference ).
  • Antimicrobial Properties : Research highlighted in BenchChem indicated that derivatives of this compound could serve as effective antimicrobial agents, warranting further exploration into their structural activity relationships (reference ).
  • Enzyme Modulation : Investigations into its role as a protein kinase inhibitor revealed promising results in modulating cellular activities associated with cancer proliferation (reference ).

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